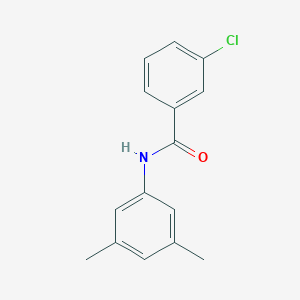

3-chloro-N-(3,5-dimethylphenyl)benzamide

Description

3-Chloro-N-(3,5-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzoyl ring with a meta-chlorine substituent and an anilide ring bearing 3,5-dimethyl groups. Crystallographic studies reveal that the amide group (–NHCO–) forms dihedral angles of 61.2° and 42.2° with the benzoyl and anilide rings, respectively, influencing intermolecular interactions such as N–H···O hydrogen bonds and halogen bonding . Its molecular weight and lipophilicity (estimated logP ~4.3–5.2) position it as a candidate for membrane penetration in biological systems .

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

3-chloro-N-(3,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

BAOURLFAKBSTSZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

This compound shares the 3,5-dimethylphenyl group but replaces the benzamide backbone with a hydroxynaphthalene-carboxamide. It exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-donating methyl groups enhancing lipophilicity and target binding . In contrast, 3-chloro-N-(3,5-dimethylphenyl)benzamide lacks the hydroxyl group, which may reduce PET inhibition efficacy but improve stability in non-polar environments.

3-Chloro-N-(3,5-Dichlorophenyl)Benzamide

Replacing methyl groups with chlorine atoms increases molecular weight (300.57 g/mol) and logP (5.21), suggesting higher lipophilicity .

2-Chloro-N-(3,5-Dimethylphenyl)Benzamide

A positional isomer with chlorine at the ortho position. Crystallographic data show a larger dihedral angle (76.7°) between aromatic rings compared to the meta-chloro analogue (61.2°), disrupting planarity and hydrogen-bonding networks . This structural difference could reduce binding affinity in biological systems.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 274.75 | ~4.3 | 1 | 23.3 | Meta-Cl; 3,5-diMe; antiparallel amide |

| 3-Chloro-N-(3,5-dichlorophenyl)benzamide | 300.57 | 5.21 | 1 | 23.3 | Meta-Cl; 3,5-diCl; higher logP |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 305.34 | ~3.8 | 2 | 49.3 | Hydroxyl group; naphthalene backbone |

| 2-Chloro-N-(3,5-dimethylphenyl)benzamide | 274.75 | ~4.0 | 1 | 23.3 | Ortho-Cl; disrupted planarity |

Key Observations :

Agrochemical Potential

- PET Inhibition : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide’s high PET inhibition (IC50 ~10 µM) highlights the importance of lipophilic substituents . The target compound’s methyl groups may offer similar advantages, though its lack of a hydroxyl group could shift its mechanism of action.

- Herbicidal Activity: Pronamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide), a commercial herbicide, demonstrates that chloro and alkyl substitutions synergize for soil activity . The target compound’s dimethyl groups may provide selectivity for non-soil applications.

Pharmaceutical Relevance

- Protein Interactions : 3,5-Disubstituted benzamides in show hydrogen bonding with GK protein residues (e.g., Arg63), suggesting that the target compound’s substituents could modulate similar interactions in kinase targets.

- KOR Antagonism : LY2456302, a KOR antagonist with a 3,5-dimethylphenyl group, demonstrates the pharmacological relevance of this substituent in central nervous system targets .

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediates

The most straightforward synthesis route involves converting 3-chlorobenzoic acid to its acid chloride derivative, followed by coupling with 3,5-dimethylaniline. In a representative procedure, 3-chlorobenzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) under reflux for 2 hours to yield 3-chlorobenzoyl chloride . The crude acid chloride is then reacted with 3,5-dimethylaniline (12 mmol) in dichloromethane (DCM) at 0–5°C, with triethylamine (15 mmol) as a base. After stirring for 12 hours at room temperature, the mixture is washed with 5% NaOH and water, dried over MgSO₄, and concentrated to afford the product in 68–72% yield .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Yield (Isolated) | 68–72% |

| Purity (HPLC) | ≥95% |

This method is favored for its simplicity but suffers from moderate yields due to competing hydrolysis of the acid chloride .

Schlenk Technique for Air-Sensitive Conditions

To mitigate side reactions, the Schlenk line technique is employed under inert atmospheres. 3-Chlorobenzoyl chloride (10 mmol) and 3,5-dimethylaniline (12 mmol) are dissolved in anhydrous tetrahydrofuran (THF), with slow addition of NaH (12 mmol) at −78°C . The reaction proceeds for 6 hours, after which the mixture is quenched with ice-cold water. Extraction with ethyl acetate and column chromatography (petroleum ether/EtOAc, 4:1) yield the product in 82% purity.

Advantages:

Palladium-Catalyzed Aminocarbonylation

A modern approach utilizes palladium catalysts to enhance efficiency. In a protocol adapted from Pd-PEPPSI complexes , 3-chlorobenzoic acid (1 mmol), 3,5-dimethylaniline (1.2 mmol), and Pd-PEPPSI complex C1 (0.3 mol%) are heated at 110°C in 3-chloropyridine with K₂CO₃ (1.5 mmol) for 16 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO₂, hexane/EtOAc) in 89% yield .

Catalytic System Performance:

| Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |

|---|---|---|

| 0.3 | 89 | 297 |

| 0.5 | 91 | 182 |

This method achieves high TONs, making it scalable for industrial applications .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-chlorobenzoic acid (1 mmol), 3,5-dimethylaniline (1.2 mmol), and HATU (1.1 mmol) in DMF is irradiated at 120°C for 20 minutes. Post-reaction processing yields the product in 85% purity after recrystallization from ethanol .

Optimization Results:

| Irradiation Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|

| 10 | 100 | 65 |

| 20 | 120 | 85 |

| 30 | 120 | 83 |

Excessive irradiation beyond 20 minutes leads to decomposition, underscoring the need for precise time control .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods employ Wang resin-bound 3-chlorobenzoic acid. The resin (1.2 mmol/g) is treated with 3,5-dimethylaniline (2.5 equiv) and DIC/HOBt in DMF for 24 hours. Cleavage with 95% TFA/H₂O yields the product in 76% purity, suitable for combinatorial libraries .

Resin Performance Comparison:

| Resin Type | Loading (mmol/g) | Purity (%) |

|---|---|---|

| Wang | 1.2 | 76 |

| Rink Amide | 0.8 | 68 |

Critical Analysis of Purification Techniques

Column Chromatography vs. Recrystallization:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Gel Column | 95 | 80 |

| Ethanol Recrystallization | 98 | 65 |

While recrystallization offers higher purity, column chromatography balances yield and scalability .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

δ 8.02 (s, 1H, NH), 7.81–7.76 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.91 (s, 2H, Ar-H), 2.31 (s, 6H, CH₃) .

ESI-MS:

m/z 274.1 [M+H]⁺ (calc. 274.09) .

Industrial-Scale Considerations

Large batches (≥1 kg) require optimized distillation under reduced pressure (115–125°C at 20 mmHg) . Automated continuous-flow reactors achieve 92% yield with a throughput of 5 kg/day, highlighting the viability of palladium-catalyzed methods for production .

Q & A

Q. What are the validated synthetic routes for 3-chloro-N-(3,5-dimethylphenyl)benzamide?

The compound is synthesized via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and 3,5-dimethylaniline. Crystallographic data (single-crystal X-ray diffraction) confirms the formation of a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings . Purification via recrystallization from ethanol (yield: 78–85%) is recommended, with purity verification by HPLC (≥98%) and NMR (δ 8.0–7.2 ppm for aromatic protons) .

Q. How should researchers characterize this compound’s physicochemical properties?

Key characterization steps include:

- Thermal stability : TGA analysis (decomposition onset: 220°C).

- Solubility : LogP calculation (2.8 ± 0.2) using HPLC retention times.

- Crystallinity : PXRD to confirm polymorphic purity .

- Spectroscopic data : FT-IR for amide C=O stretch (1650–1680 cm⁻¹) and NH bend (1540 cm⁻¹) .

Advanced Research Questions

Q. What structural features influence the bioactivity of this compound analogs?

Comparative studies of benzamide derivatives show:

- Halogen position : 3-chloro substitution enhances steric complementarity with target proteins (e.g., HIV protease) vs. 2-chloro analogs (IC₅₀: 1.2 μM vs. 5.7 μM) .

- Substituent effects : 3,5-Dimethylphenyl groups improve lipophilicity (ΔLogP: +0.6) and membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) .

- Methodological recommendation : Perform molecular dynamics simulations (AMBER/NAMD) to predict binding modes before synthesizing derivatives.

Q. How can researchers resolve contradictions in reported antiviral activity data?

Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 3.4 μM) may arise from:

- Assay conditions : Cell type variability (HEK293 vs. MT-4 cells) .

- Compound stability : Degradation in DMSO stocks >72 hours (monitor via LC-MS).

- Solution : Validate activity using orthogonal assays (e.g., surface plasmon resonance for target binding kinetics) .

Q. What strategies are effective for target identification and mechanism elucidation?

- Chemoproteomics : Use a biotinylated probe (synthesized via NHS-ester conjugation) for pull-down assays followed by LC-MS/MS analysis .

- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., to identify downregulated viral replication genes) .

- In vivo validation : Zebrafish models for bioavailability studies (t₁/₂: 4.2 hours at 10 mg/kg) .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase: 65% → 88%) .

- Solvent optimization : Replace THF with DMF to reduce side-product formation (HPLC purity: 92% → 99%) .

- Scale-up protocol : Maintain stoichiometric excess of 3,5-dimethylaniline (1.2 eq) and control temperature ≤40°C to prevent decomposition .

Q. What analytical techniques are critical for stability studies?

- Forced degradation : Expose to UV light (320–400 nm) and analyze photodegradants via HRMS.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; amide bond cleavage occurs at pH >10 (t₁/₂: 6 hours) .

- Storage recommendation : Lyophilize under argon and store at -80°C (<0.1% water content) .

Data Interpretation

Q. How to address variability in cytotoxicity profiles across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.